molecular formula C8H15Cl2O5P B1587603 Triethyl 2,2-dichloro-2-phosphonoacetate CAS No. 5823-12-1

Triethyl 2,2-dichloro-2-phosphonoacetate

Cat. No.: B1587603
CAS No.: 5823-12-1
M. Wt: 293.08 g/mol
InChI Key: PNIZABWIGNVQCB-UHFFFAOYSA-N
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Scientific Research Applications

Triethyl 2,2-dichloro-2-phosphonoacetate is utilized in several scientific research applications, including:

Safety and Hazards

Triethyl 2,2-dichloro-2-phosphonoacetate is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Mechanism of Action

Target of Action

Triethyl 2,2-dichloro-2-phosphonoacetate is a chemical compound that is primarily used as a reagent in the synthesis of halogenated phosphonoacetate esters . It is also used as a reagent for cotton insecticides preparations .

Mode of Action

It is known to act as a reagent in the synthesis of halogenated phosphonoacetate esters . This suggests that it may interact with other compounds to form these esters, which could involve the transfer of the phosphonoacetate group to the target molecule.

Biochemical Pathways

Given its use in the synthesis of halogenated phosphonoacetate esters , it can be inferred that it may play a role in the biochemical pathways involving these esters.

Pharmacokinetics

It’s known that the compound has a molecular weight of 29308 , which could influence its pharmacokinetic properties.

Result of Action

Given its role as a reagent in the synthesis of halogenated phosphonoacetate esters , it can be inferred that its action results in the formation of these esters.

Action Environment

It’s known that the compound has a boiling point of 84-86 °c/001 mmHg and a density of 1289 g/mL at 25 °C , which suggests that its physical properties, and therefore its action, could be influenced by temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 2,2-dichloro-2-phosphonoacetate can be synthesized through the reaction of triethyl phosphonoacetate with phosphorus trichloride and chlorine . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

(C2H5O)2P(O)CH2CO2C2H5+PCl3+Cl2(C2H5O)2P(O)CCl2CO2C2H5(C_2H_5O)_2P(O)CH_2CO_2C_2H_5 + PCl_3 + Cl_2 \rightarrow (C_2H_5O)_2P(O)CCl_2CO_2C_2H_5 (C2​H5​O)2​P(O)CH2​CO2​C2​H5​+PCl3​+Cl2​→(C2​H5​O)2​P(O)CCl2​CO2​C2​H5​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Triethyl 2,2-dichloro-2-phosphonoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

    Oxidizing or Reducing Agents: For redox reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonoacetates, while hydrolysis can produce phosphonic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its two chlorine atoms, which provide distinct reactivity compared to similar compounds. This makes it particularly useful in the synthesis of halogenated esters and other specialized chemical reactions .

Properties

IUPAC Name

ethyl 2,2-dichloro-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIZABWIGNVQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393920
Record name SBB057702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5823-12-1
Record name SBB057702
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2,2-dichloro-2-phosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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